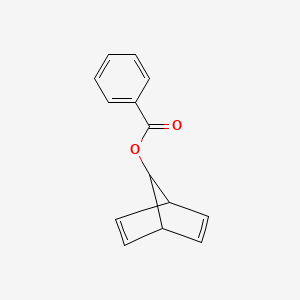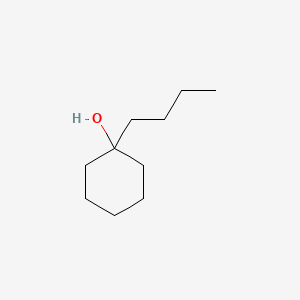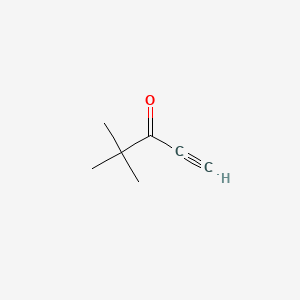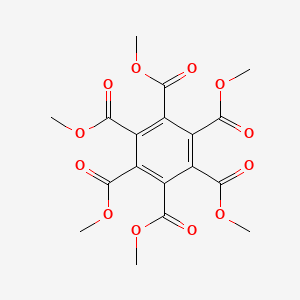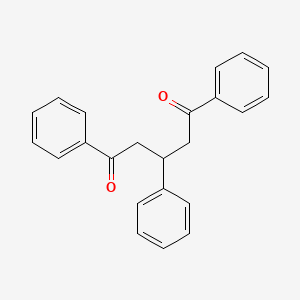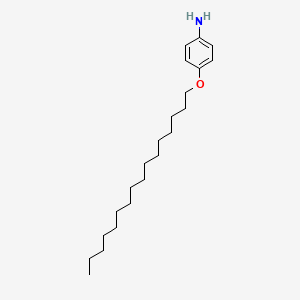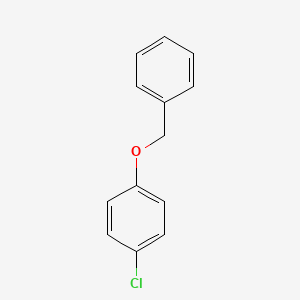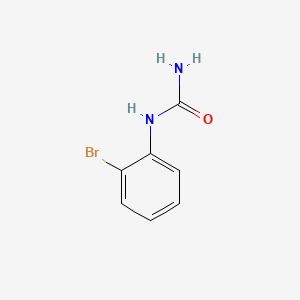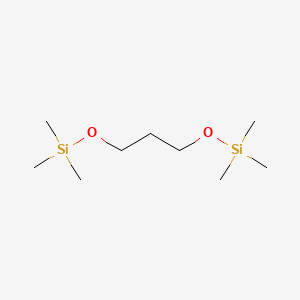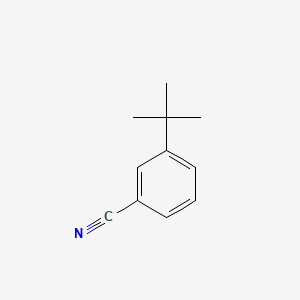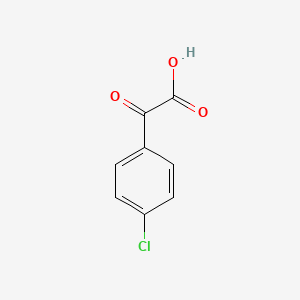
2-(4-Chlorophenyl)-2-oxoacetic acid
概要
説明
The compound "2-(4-Chlorophenyl)-2-oxoacetic acid" is a chlorinated derivative of phenoxyacetic acid, which is structurally related to several herbicides such as 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). These compounds are known for their use in agriculture to regulate plant growth and control weeds. The presence of chlorine atoms on the aromatic ring and the acetic acid moiety are characteristic of this class of compounds, which are subject to various degradation and oxidation processes in the environment .
Synthesis Analysis
The synthesis of chlorophenoxyacetic acid derivatives typically involves organic synthesis methods that may include steps such as halogenation, oxidation, and esterification. For instance, the synthesis of 2,4-dichlorophenoxyacetic acid has been improved to reduce experimental conditions and enhance production rates . Although the specific synthesis of "2-(4-Chlorophenyl)-2-oxoacetic acid" is not detailed in the provided papers, it is likely to follow similar synthetic routes involving chlorination and acetylation reactions.
Molecular Structure Analysis
The molecular structure of chlorophenoxyacetic acid derivatives has been studied using techniques such as X-ray diffraction. For example, the crystal structures of 4CPA included in beta-cyclodextrin and heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin have been elucidated, revealing details about the inclusion complexes and the conformation of the guest molecules . These studies are crucial for understanding the physical and chemical behavior of these compounds, including their interactions with other molecules and potential for forming inclusion complexes.
Chemical Reactions Analysis
Chlorophenoxyacetic acids undergo various chemical reactions, particularly degradation processes in aqueous media. Advanced oxidation processes such as electro-Fenton, photoelectro-Fenton, and peroxi-coagulation have been shown to effectively degrade these compounds, leading to the formation of chlorinated intermediates and carboxylic acids before complete mineralization to chloride ions and carbon dioxide . The degradation pathways often involve hydroxyl radicals and can be influenced by factors such as pH, temperature, and the presence of UV light.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenoxyacetic acids are influenced by their molecular structure. These compounds are typically acidic due to the presence of the acetic acid moiety and exhibit varying degrees of solubility in water. Their degradation in the environment is of particular interest due to the potential formation of toxic intermediates and the release of chloride ions. Advanced oxidation technologies have been studied to understand the kinetics and mechanisms of degradation, as well as the influence of experimental parameters on the efficiency of these processes .
科学的研究の応用
Toxicology and Environmental Impact :
- 2,4-D is widely used in agricultural and urban settings as a herbicide, and its toxicology and mutagenicity have been extensively studied. The research highlights the need for further exploration in molecular biology, specifically in gene expression and assessment of exposure in human or vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Biochemical and Histological Effects :
- A study conducted on jerboas (Jaculus orientalis) revealed that exposure to 2,4-D leads to significant changes in cellular metabolism, indicating its potential toxicity beyond the targeted weeds (Mountassif et al., 2008).
Effect on Plant Biochemistry :
- 2,4-Dichlorophenol, a compound related to 2,4-D, has been observed to stimulate the activity of indoleacetic acid oxidase in pea plants, suggesting a role in plant biochemistry and potential impacts on plant growth and development (Goldacre, Galston, & Weintraub, 1953).
Chemical Synthesis and Reaction Mechanisms :
- Research has explored the synthesis and reaction mechanisms involving derivatives of 2-oxoacetic acid, providing insights into the chemical properties and potential applications of these compounds (Liu et al., 2009).
Environmental Degradation Processes :
- Studies have focused on the degradation of 2,4-D in aquatic environments using various methods like electrooxidation, highlighting the importance of removing this herbicide from water sources to mitigate its environmental impact (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
Advanced Oxidation Methods for Herbicide Degradation :
- Research has been conducted on the advanced electrochemical oxidation methods for degrading 4-chlorophenoxyacetic acid, a related compound to 2,4-D, in water, showing promise in environmental remediation technologies (Boye, Dieng, & Brillas, 2002).
Phytoremediation with Bacterial Endophytes :
- The potential of using bacterial endophytes to enhance the phytoremediation of substrates contaminated with 2,4-D has been demonstrated, offering a biological approach to reducing herbicide residues in the environment (Germaine et al., 2006).
Safety And Hazards
2-(4-Chlorophenyl)-2-oxoacetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
将来の方向性
While specific future directions for 2-(4-Chlorophenyl)-2-oxoacetic acid are not available, it’s worth noting that research into similar compounds continues to be a vibrant field. For instance, the study of indole derivatives, which share a similar structure, continues to yield new insights into their potential therapeutic uses .
特性
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAXVDMWQCQTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221216 | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoacetic acid | |
CAS RN |
7099-88-9 | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007099889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHENYLGLYOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYN4689MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




